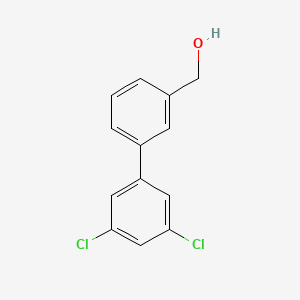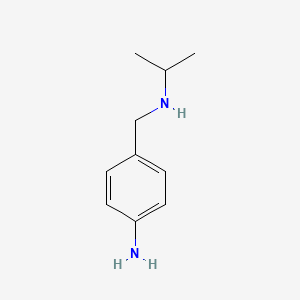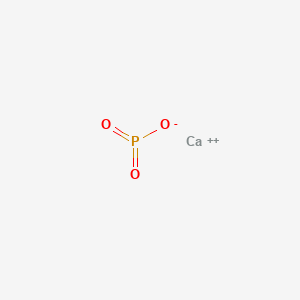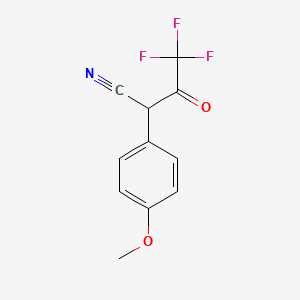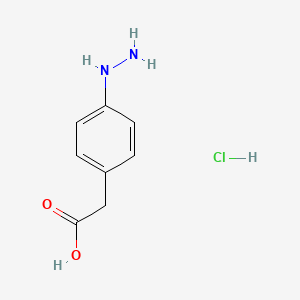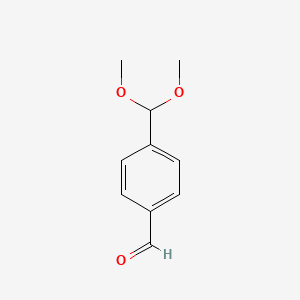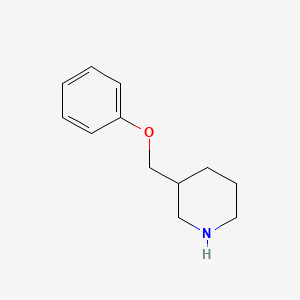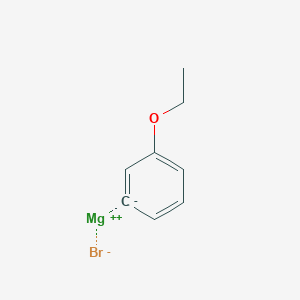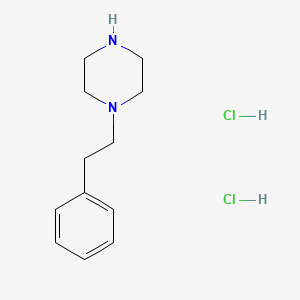
1-Phenethyl-piperazine dihydrochloride
Overview
Description
1-Phenethyl-piperazine dihydrochloride, also known as 1-PP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of piperazine and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Medicinal Chemistry: Synthesis of Blockbuster Drugs
Summary
1-Phenethyl-piperazine dihydrochloride is a derivative of piperazine, a nitrogen heterocycle prevalent in various pharmacological agents. It’s particularly significant in the synthesis of blockbuster drugs like Imatinib and Sildenafil .
Methods
The synthesis often involves C–H functionalization of the carbon atoms of the piperazine ring. This process enhances the structural diversity of piperazine-containing drugs, which traditionally have substituents only at the nitrogen positions .
Results
The advancements in C–H functionalization have expanded the pharmacological profiles of piperazine-based drugs, improving their interactions with biological receptors and increasing water solubility and bioavailability .
Heterocyclic Chemistry: C–H Functionalization
Summary
The C–H functionalization of piperazine derivatives, including 1-Phenethyl-piperazine dihydrochloride, has been a major focus in heterocyclic chemistry due to its impact on drug discovery .
Methods
Recent synthetic methods have been developed to afford functionalized piperazines, with a focus on innovative C–H functionalization techniques .
Results
These methods have led to the creation of new piperazine-based compounds with enhanced pharmacological properties, contributing to the development of new therapeutic agents .
Organic Synthesis: Piperazine Derivatives
Summary
1-Phenethyl-piperazine dihydrochloride is used in the synthesis of various piperazine derivatives, which are crucial in pharmaceuticals and biological activities .
Methods
The synthesis methods include cyclization of 1,2-diamine derivatives with sulfonium salts, Ugi reaction, and photocatalytic synthesis .
Results
These methods have yielded a range of piperazine derivatives with high yields and have opened pathways for the creation of novel compounds with potential pharmaceutical applications .
Pharmaceutical Development: Anxiolytic and Antidepressant Properties
Summary
Piperazine derivatives, such as 1-Phenethyl-piperazine dihydrochloride, are integral in developing drugs with anxiolytic and antidepressant properties .
Methods
The development process involves the synthesis of piperazine derivatives followed by pharmacokinetic and pharmacodynamic studies to assess their efficacy and safety .
Results
The results have shown promising therapeutic potential for these compounds in treating anxiety and depression, with ongoing clinical trials to further evaluate their effectiveness .
Drug Discovery: Nitrogen Heterocycles
Summary
Nitrogen heterocycles like 1-Phenethyl-piperazine dihydrochloride are among the most important structural motifs in drug discovery, making up a significant portion of FDA-approved drugs .
Methods
The discovery process includes the design and synthesis of nitrogen heterocycles, followed by high-throughput screening to identify compounds with desired biological activity .
Results
This approach has led to the identification of numerous piperazine-containing compounds with various therapeutic applications, significantly impacting the pharmaceutical industry .
Pharmacokinetics: Bioavailability Enhancement
Summary
1-Phenethyl-piperazine dihydrochloride plays a role in enhancing the bioavailability of drugs, a critical factor in pharmacokinetics .
Methods
The enhancement involves modifying the piperazine structure to improve its interaction with biological membranes, thus increasing its absorption and distribution within the body .
Results
Studies have demonstrated that such modifications can lead to improved bioavailability of piperazine-based drugs, resulting in better therapeutic outcomes .
This analysis provides a detailed look at the diverse applications of 1-Phenethyl-piperazine dihydrochloride in scientific research, highlighting its significance in various fields of chemistry and pharmaceuticals. The advancements in these areas continue to contribute to the development of new and effective therapeutic agents.
Catalysis: Photoredox Transformations
Summary
1-Phenethyl-piperazine dihydrochloride is utilized in photoredox catalysis, a field that has revolutionized the way chemists think about activating molecules for reactions .
Methods
The compound can participate in electron transfer processes under light irradiation, which are essential for initiating photoredox reactions .
Results
This application has led to the development of new synthetic pathways, enabling the construction of complex molecules with greater efficiency and selectivity .
Biochemistry: Neurotransmitter Modulation
Summary
In biochemistry, 1-Phenethyl-piperazine dihydrochloride is studied for its potential to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders .
Methods
Research involves binding affinity studies and in vivo experiments to assess the compound’s interaction with neurotransmitter receptors .
Results
Preliminary results suggest that certain derivatives could have therapeutic applications in modulating neurotransmitter activity, with potential implications for mental health treatment .
Material Science: Organic Electronics
Summary
The field of material science explores the use of 1-Phenethyl-piperazine dihydrochloride in the development of organic electronic materials .
Methods
Its incorporation into organic semiconductors can improve charge transport properties due to its electron-rich nature .
Results
Studies have shown enhanced performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), indicating its value in next-generation electronic devices .
Environmental Chemistry: Pollutant Removal
Summary
1-Phenethyl-piperazine dihydrochloride is being researched for its ability to remove pollutants from the environment, particularly in water treatment applications .
Methods
The compound is used to synthesize adsorbent materials that can capture and remove various contaminants from water sources .
Results
Experimental results have demonstrated the effectiveness of these materials in reducing pollutant levels, contributing to cleaner water and a healthier environment .
Nanotechnology: Drug Delivery Systems
Summary
In nanotechnology, 1-Phenethyl-piperazine dihydrochloride is a key component in designing drug delivery systems that can target specific cells or tissues .
Methods
The compound is used to modify the surface of nanoparticles, enhancing their ability to deliver drugs in a controlled and targeted manner .
Results
This application has shown promise in improving the efficacy of treatments for various diseases, with ongoing research into optimizing these delivery systems .
Analytical Chemistry: Chromatography
Summary
1-Phenethyl-piperazine dihydrochloride plays a role in analytical chemistry as a stationary phase modifier in chromatography .
Methods
It is used to alter the selectivity and retention of analytes during separation processes .
Results
The use of this compound has led to improved resolution and faster analysis times in chromatographic separations, enhancing the detection of complex mixtures .
properties
IUPAC Name |
1-(2-phenylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14;;/h1-5,13H,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSRGCWCXUCWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481730 | |
| Record name | 1-PHENETHYL-PIPERAZINE DIHYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-piperazine dihydrochloride | |
CAS RN |
5321-62-0 | |
| Record name | 1-PHENETHYL-PIPERAZINE DIHYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



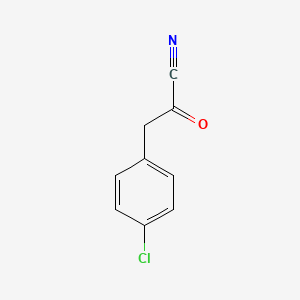
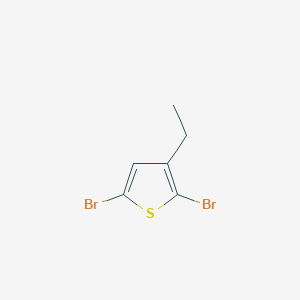
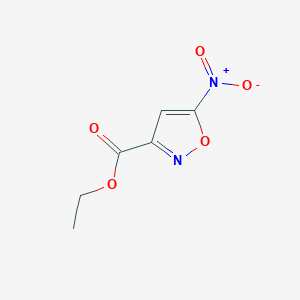
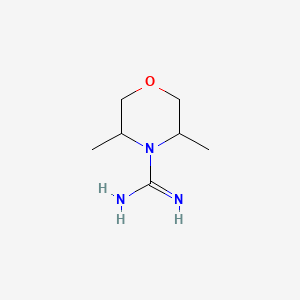
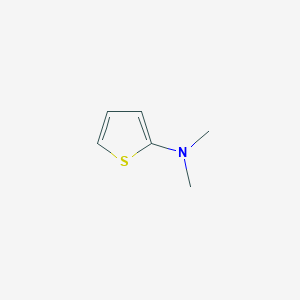
![2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene](/img/structure/B1610818.png)
